

Magnesium Chromate (MgCrO₄): Chemical Identifiers, Synthesis Methodologies, and Toxicological Profiling

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Compound of Interest

Compound Name:	Magnesium chromate
CAS No.:	13423-61-5
Cat. No.:	B078006

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Executive Summary

Magnesium chromate (MgCrO₄) is an inorganic hexavalent chromium salt utilized primarily as a specialized corrosion inhibitor, pigment, and intermediate in materials science[1][2]. Due to its Cr(VI) oxidation state, it is also a compound of significant interest in toxicological research, environmental remediation, and occupational health[3]. This technical whitepaper provides a comprehensive guide detailing its chemical identifiers, physicochemical properties, validated synthesis protocols, and molecular toxicity mechanisms. It is specifically tailored for researchers and drug development professionals investigating heavy metal toxicity or utilizing chromate derivatives in specialized analytical assays.

Chemical Nomenclature and Identifiers

Accurate chemical identification is the cornerstone of reproducible research, inventory management, and regulatory compliance. **Magnesium chromate** exists in anhydrous forms as well as various hydrated states (e.g., pentahydrate, undecahydrate)[1].

Table 1: Core Chemical Identifiers

Identifier Type	Value	Reference Database
IUPAC Name	Magnesium dioxido(dioxo)chromium	PubChem[4]
CAS Registry Number	13423-61-5 (Anhydrous)	ChemIDplus / ECHA[1][4]
CAS (Pentahydrate)	16569-85-0	ECHA[5]
PubChem CID	61599	PubChem[4]
EC Number	236-540-0	European Chemicals Agency[4]
InChI Key	CRGGPIWCSGOBDN-UHFFFAOYSA-N	InChI Trust[4]
SMILES	[O-](=O)[O-].[Mg+2]	OEChem[4]

Table 2: Physicochemical Properties

Property	Value
Molecular Formula	MgCrO ₄ [1]
Molar Mass	140.30 g/mol (Anhydrous)[4][5]
Appearance	Yellow to orange-brown crystalline solid[3][4]
Solubility (Water)	Highly soluble (deliquescent as a hydrate)[2][5]
Oxidation State	Chromium(VI)[2]

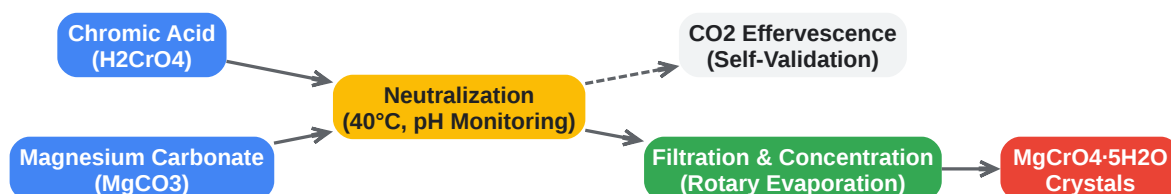
Synthesis Methodologies: Acid-Base Neutralization

While direct precipitation using magnesium sulfate and potassium chromate is possible, it complicates downstream purification due to the high aqueous solubility of the resulting potassium sulfate byproduct. For research-grade purity, the neutralization of chromic acid with magnesium carbonate is the preferred methodology[5].

Causality of Experimental Choices: Using magnesium carbonate (MgCO_3) and chromic acid (H_2CrO_4) ensures that the only reaction byproducts are carbon dioxide (CO_2) and water[5]. This creates a self-validating system: the effervescence of CO_2 serves as a visual indicator of the ongoing reaction, while the cessation of gas evolution and pH stabilization indicate stoichiometric completion without introducing contaminating chloride or sulfate ions into the crystal lattice.

Protocol: Synthesis of High-Purity Magnesium Chromate Pentahydrate

- **Step 1: Precursor Preparation.** Prepare a 1.0 M solution of chromic acid by dissolving chromium trioxide (CrO_3) in deionized water (18.2 $\text{M}\Omega\cdot\text{cm}$) under continuous stirring. Caution: CrO_3 is a potent oxidizer and known carcinogen; perform exclusively in a Class II biological safety cabinet or dedicated fume hood.
- **Step 2: Controlled Neutralization.** Gradually add equimolar amounts of high-purity magnesium carbonate (MgCO_3) to the chromic acid solution. Maintain the temperature at 40°C to optimize reaction kinetics without inducing thermal degradation of the chromate ion.
- **Step 3: Reaction Validation.** Monitor the reaction via pH and visual inspection. The initial pH will be <1.0 . The reaction is complete when CO_2 effervescence ceases entirely and the solution pH stabilizes near 6.5–7.0.
- **Step 4: Crystallization.** Filter the solution through a $0.22\ \mu\text{m}$ PTFE membrane to remove any unreacted trace MgCO_3 . Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure until the first signs of turbidity appear.
- **Step 5: Harvesting.** Transfer the concentrated solution to a desiccator at room temperature to allow slow crystallization of $\text{MgCrO}_4\cdot 5\text{H}_2\text{O}$. Harvest the yellow rhombohedral crystals and store them in an airtight, amber glass vial to prevent deliquescence[5].



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Workflow for MgCrO₄ synthesis via acid-base neutralization.

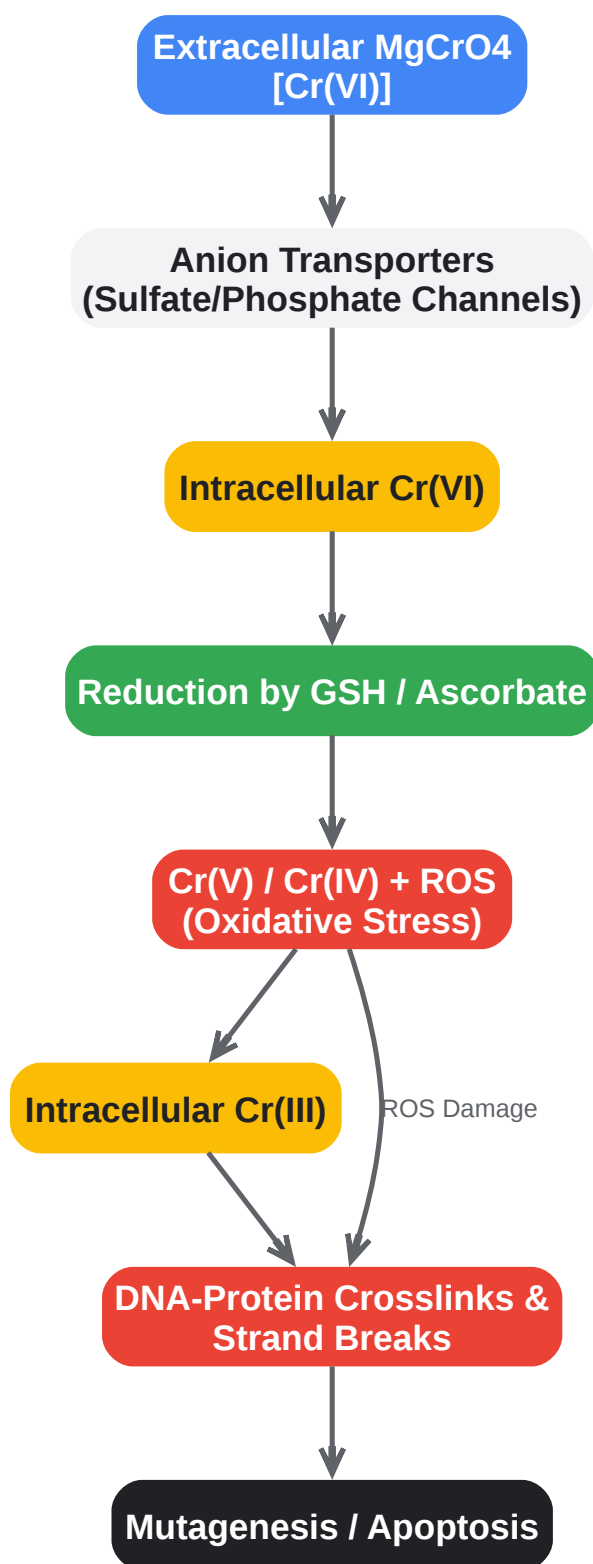
Toxicological Profiling and Cellular Mechanisms

For drug development professionals and toxicologists, understanding the mechanism of action of hexavalent chromium is critical. **Magnesium chromate** is classified as a confirmed human carcinogen (IARC Group 1) and poses severe risks of acute toxicity, skin sensitization, and

renal/hepatic damage[3][5]. Furthermore, oral exposure to hexavalent chromium compounds has been linked to reproductive and developmental toxicity, including alterations in sperm morphology and pre-implantation losses[6].

Mechanistic Pathway: Unlike Cr(III), which poorly penetrates cell membranes, the CrO_4^{2-} anion structurally mimics physiological tetrahedral anions like sulfate (SO_4^{2-}) and phosphate (PO_4^{3-}). This structural homology allows MgCrO_4 to hijack non-specific anion channels to enter the intracellular space[2].

Once inside the cytoplasm, Cr(VI) is rapidly reduced by intracellular antioxidants, predominantly ascorbate (Vitamin C), glutathione (GSH), and cysteine[2]. This reduction process is highly deleterious because it generates reactive intermediate species—Cr(V) and Cr(IV)—along with a cascade of Reactive Oxygen Species (ROS) via Fenton-like reactions. The ultimate reduction product, Cr(III), becomes trapped intracellularly. Cr(III) readily forms stable coordination complexes with nucleic acids and proteins, leading to DNA-protein crosslinks, DNA strand breaks, and ultimately, mutagenesis or apoptosis[2][6].



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Cellular uptake and intracellular reduction pathway of Cr(VI) driving mutagenesis.

Analytical Validation Standards

To ensure the integrity of the synthesized or procured MgCrO_4 for downstream biological assays, analytical validation is mandatory.

- X-Ray Diffraction (XRD): Confirms the crystal lattice structure. The pentahydrate form exhibits distinct rhombohedral diffraction peaks[5].
- UV-Visible Spectroscopy: The chromate ion exhibits strong, characteristic absorption bands in the UV and visible regions (typically around 275 nm and 372 nm) due to ligand-to-metal charge transfer (LMCT) transitions. Absorbance at 372 nm can be used for precise quantitative determination of Cr(VI) concentration using the Beer-Lambert law.
- Redox Titration: Iodometric titration provides a self-validating quantitative assay for the Cr(VI) content, ensuring no premature reduction to Cr(III) has occurred during storage[2].

References

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